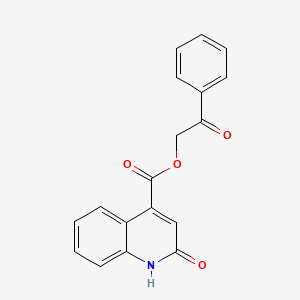

2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate” is a chemical compound that is part of the quinoline family . Quinolines are a class of organic compounds with a double-ring structure, containing a benzene ring fused with a pyridine moiety . This compound has been studied for its potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves a reaction process that includes 2-hydroxyacetophenone, -4H-chromen-4-one, carbon disulfide, potassium carbonate, and bromoethane . The reaction is heated to 35 °C with efficient stirring and monitored by thin layer chromatography (TLC, 254 nm) . After the reaction is completed, the resulting mixture is cooled to room temperature, then poured into ice water and extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of “2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate” is complex, with a monoclinic crystal structure . The compound has a molecular formula of C17H12O3 . The crystallographic data and atomic coordinates are detailed in the referenced study .Future Directions

Mechanism of Action

Target of Action

It’s structurally similar to 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate , which is known to participate in multicomponent condensation reactions .

Mode of Action

The compound, being a heterocyclic enol, contains a Michael acceptor that allows it to participate in Ugi-type multicomponent condensation through a Smiles rearrangement . This process involves the compound, aldehyde derivatives, amine derivatives, and isocyanides, leading to the efficient formation of heterocyclic enamines .

Biochemical Pathways

Its structural analog, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, is known to participate in multicomponent reactions , which could potentially affect various biochemical pathways.

Result of Action

Its structural analog, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, is known to participate in multicomponent reactions , which could potentially lead to the formation of new biologically active structures.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability. For instance, the synthesis of its structural analog, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, was carried out at 35°C , suggesting that temperature could play a role in its reactivity.

properties

IUPAC Name |

phenacyl 2-oxo-1H-quinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c20-16(12-6-2-1-3-7-12)11-23-18(22)14-10-17(21)19-15-9-5-4-8-13(14)15/h1-10H,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSKSJIHVRDSKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331459 |

Source

|

| Record name | phenacyl 2-oxo-1H-quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24835879 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

312272-35-8 |

Source

|

| Record name | phenacyl 2-oxo-1H-quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-((2-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2849974.png)

![N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2849977.png)

![ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2849980.png)

![2-[[2-(2-methylphenoxy)ethylthio]methyl]-1H-benzimidazole](/img/structure/B2849981.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2849983.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2849987.png)

![3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2849989.png)